9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of quinazolinone, a class of heterocyclic compounds . Quinazolinones and their derivatives are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole . This method is performed in acetic acid as the reaction medium at 60 °C . The use of acetic acid as the reaction medium results in a beneficial effect on the reaction, allowing it to be performed without the need for a catalyst .Molecular Structure Analysis
The structure of this compound was determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS .Chemical Reactions Analysis
The compound was synthesized in relatively high yields by the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .Scientific Research Applications
Synthesis of Novel Compounds
This compound has been used in the synthesis of novel bis-fused quinazolin-8 (4H)-ones linked to aliphatic or aromatic spacer via amide linkages . This process was achieved through a three-component reaction of bis (aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating as well as under microwave irradiation .
Anticancer Activity
Quinazoline derivatives, including this compound, have been investigated for their potential anticancer activity . In one study, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . In one study, several derivatives of the compound exhibited antibacterial and/or antifungal activities .
Fluorescent Probe for Fe3+ Ions Detection
A novel triazolo quinazoline derivative has been used as a fluorescent probe for highly selective detection of Fe3+ ions .
Energetic Materials
Triazoloquinazoline derivatives have been studied for their potential applications as primary explosives .
PCAF Inhibitors
Triazoloquinazoline derivatives have been developed as novel PCAF inhibitors with potential anticancer activity . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a key role in cell cycle regulation, cell proliferation, and apoptosis, making it a potential target for cancer therapy .
DNA Intercalation Activities
In view of their DNA intercalation activities as anticancer agents, 17 novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Bioisosterism-Guided Approach
The compound has been used in a bioisosterism-guided approach towards the development of novel PCAF inhibitors with potential anticancer activity .
Future Directions
The compound “9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and its derivatives have potential for further exploration due to their diverse pharmacological activities . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of this compound.
properties
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-17(2)7-12-14(13(23)8-17)15(10-5-3-4-6-11(10)18)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCMTSEFZVAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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